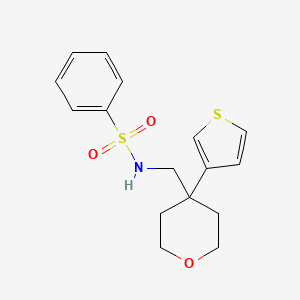

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

Description

N-((4-(Thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a tetrahydro-2H-pyran (THP) scaffold substituted at the 4-position with a thiophene ring and a benzenesulfonamide group attached via a methylene linker. The benzenesulfonamide group is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase, kinases) due to its ability to coordinate metal ions or participate in hydrogen bonding.

Properties

IUPAC Name |

N-[(4-thiophen-3-yloxan-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S2/c18-22(19,15-4-2-1-3-5-15)17-13-16(7-9-20-10-8-16)14-6-11-21-12-14/h1-6,11-12,17H,7-10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWHNLYJMZTXFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNS(=O)(=O)C2=CC=CC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide typically involves multiple steps:

Formation of the Tetrahydropyran Ring: The initial step often involves the cyclization of a suitable precursor to form the tetrahydropyran ring. This can be achieved through acid-catalyzed cyclization reactions.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Attachment of the Benzenesulfonamide Group: The final step involves the sulfonation of the intermediate compound to introduce the benzenesulfonamide group. This can be done using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring in the compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: The benzenesulfonamide group can be reduced to the corresponding amine under strong reducing conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with various biological targets.

Medicine

Medically, compounds containing sulfonamide groups are known for their antibacterial properties. This specific compound could be investigated for potential therapeutic applications, including as an antimicrobial agent or in the treatment of certain diseases.

Industry

In industry, this compound might be used in the development of new materials with specific electronic or optical properties, leveraging the unique characteristics of the thiophene and tetrahydropyran rings.

Mechanism of Action

The mechanism of action of N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide would depend on its specific application. In a biological context, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The thiophene and tetrahydropyran rings might contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of analogous sulfonamide derivatives:

Key Comparative Insights

Heterocyclic Influence on Electronic and Steric Properties

- Thiophene vs. Thiazole/Oxazole : The target compound’s thiophene (S-heterocycle) is less polar and more lipophilic than the thiazole (N,S-heterocycle) in or the oxazole (N,O-heterocycle) in . This difference may alter membrane permeability or target binding. Thiazole’s basic nitrogen could facilitate protonation in acidic environments, enhancing solubility, whereas thiophene’s sulfur may engage in hydrophobic interactions .

- The hydroxyl group in may enhance hydrogen bonding with biological targets .

Substituent Effects on Pharmacokinetics

- In contrast, the target compound’s thiophene is electron-rich, which might stabilize charge-transfer interactions .

- Fluorine Substituents : The difluoro and methoxymethyl groups in could enhance metabolic stability by resisting oxidative degradation, a feature absent in the target compound .

Biological Activity

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzene sulfonamide core linked to a tetrahydro-2H-pyran moiety substituted with a thiophen-3-yl group. The structural complexity suggests potential interactions with various biological targets.

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors, leading to modulation of biochemical pathways. Similar compounds have shown activity against bacterial DNA gyrase and topoisomerase enzymes, indicating potential antibacterial properties .

Antibacterial Properties

Research indicates that derivatives of compounds similar to this compound exhibit significant antibacterial activity. For instance, certain thiazole derivatives showed improved potency against Gram-positive and Gram-negative bacteria compared to standard antibiotics like ampicillin and streptomycin, with minimum inhibitory concentration (MIC) values as low as 0.008 μg/mL .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Thiazole Derivative 1 | 0.008 | Streptococcus pneumoniae |

| Thiazole Derivative 2 | 0.03 | Staphylococcus epidermidis |

| Thiazole Derivative 3 | 0.06 | Streptococcus pyogenes |

Enzymatic Inhibition

This compound may also act as an inhibitor of key bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription, making them attractive targets for antibiotic development .

Case Studies and Research Findings

- Study on Antibacterial Activity : A recent study evaluated various derivatives of sulfonamides, including those with thiophene substitutions. The results demonstrated that these compounds exhibited potent antibacterial effects against resistant strains of bacteria, suggesting their potential as novel therapeutic agents in combating antibiotic resistance .

- Inhibition of Topoisomerases : Another study highlighted the selectivity of certain derivatives toward bacterial topoisomerases without affecting human isoforms, which is crucial for developing selective antibiotics that minimize toxicity to human cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.